1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropiperidine-3-carboxylic acid
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Overview
Description
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropiperidine-3-carboxylic acid is a complex organic compound characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a piperidine ring with two fluorine atoms at the 4-position and a carboxylic acid group at the 3-position
Preparation Methods
The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropiperidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent introduction of the Fmoc protecting group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Scientific Research Applications
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropiperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme mechanisms and protein interactions due to its ability to act as a substrate or inhibitor.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can protect reactive sites during chemical reactions, allowing for selective modification of other parts of the molecule. The fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological studies .
Comparison with Similar Compounds
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropiperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: This compound has a similar Fmoc protecting group but a different ring structure, which can affect its reactivity and applications.
®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid: This compound has a similar protecting group and piperazine ring, but with different substituents that can influence its chemical behavior.
Fmoc-Glu-OtBu: This compound has a similar Fmoc group but is based on a different amino acid structure, leading to different applications in peptide synthesis and other areas
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2NO4/c22-21(23)9-10-24(11-18(21)19(25)26)20(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKVFHMXVPJUGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1(F)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1993316-66-7 |
Source
|
Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropiperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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